

Application Notes and Protocols for C5aR-IN-1: In Vitro Characterization

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Compound of Interest

Compound Name: C5aR-IN-1

Cat. No.: B12400932

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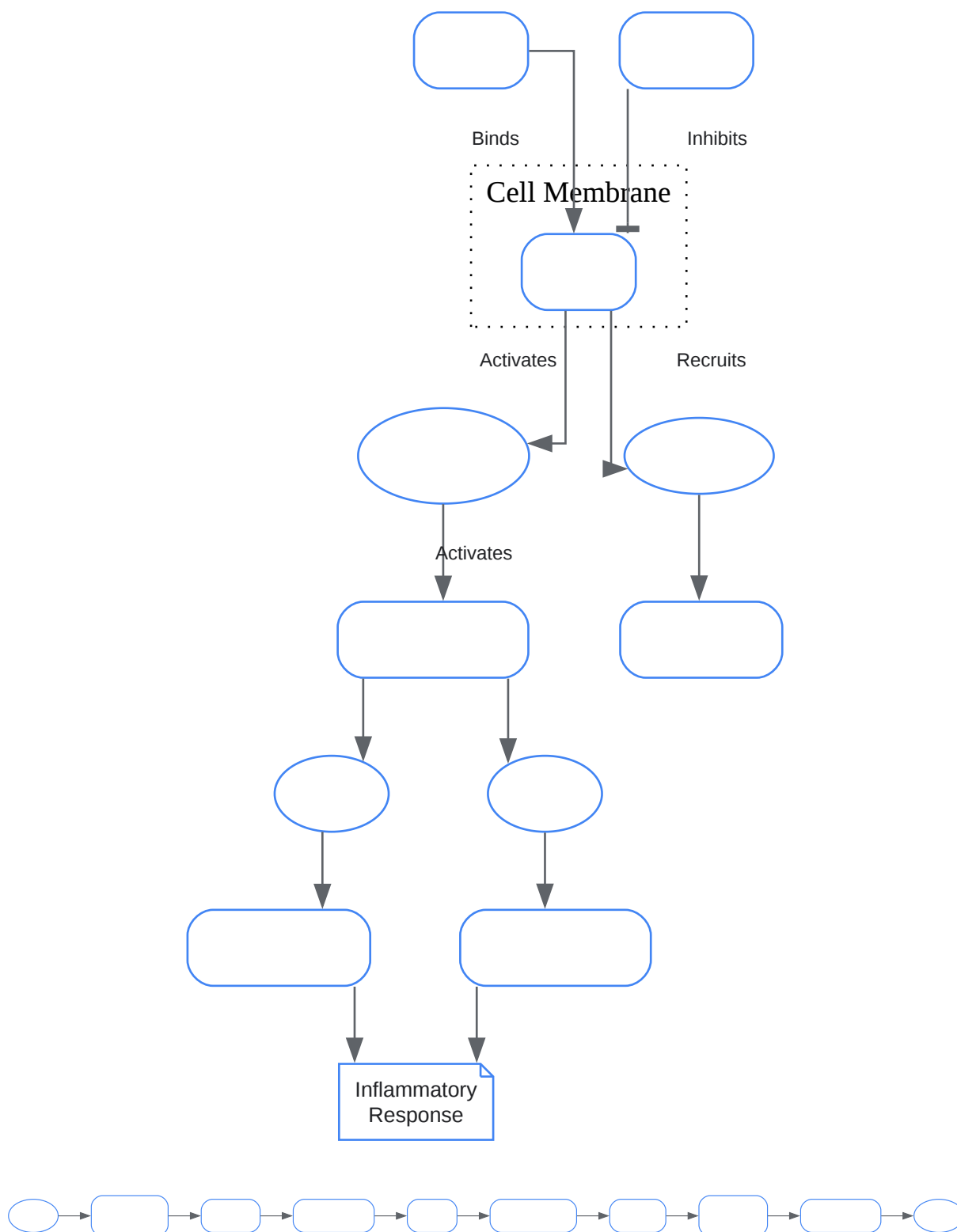
For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and immune-mediated diseases, making C5aR1 an attractive therapeutic target.[2][3] **C5aR-IN-1** is a representative small molecule antagonist designed to inhibit the C5aR1 signaling pathway. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **C5aR-IN-1** and similar compounds.

C5aR1 Signaling Pathway

Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular events, including G protein coupling, calcium mobilization, and β -arrestin recruitment, leading to cellular responses such as chemotaxis, cytokine release, and degranulation.[1][4] **C5aR-IN-1** is designed to block these downstream effects by preventing C5a from binding to its receptor.



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References

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